- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),
Cas no 90-00-6 (2-Ethylphenol)
2-Ethylphenol structure
Product Name:2-Ethylphenol
N.o CAS:90-00-6
MF:C8H10O
MW:122.164402484894
MDL:MFCD00002249
CID:34541
PubChem ID:6997
Update Time:2025-10-28
2-Ethylphenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Ethylphenol
- Phlorol
- 2-Ethylphenolneat
- o-Ethylphenol
- 2-Et-C6H4OH
- 2-Ethylphenazin
- 2-ethyl-phenazine
- ethyl-Phenol
- o-Hydroxyethylbenzene
- ortho-ethylphenol
- Phenazine,2-ethyl
- PHENOL, 2-ETHYL-
- PHENOL,2-ETHYL
- Phenol, o-ethyl-
- ETHYLPHENOL
- 1-Hydroxy-2-ethylbenzene
- 1-Ethyl-2-hydroxybenzene
- Phenol, ethyl-
- Florol
- o-Ethyl phenol
- 2-Ethyl-phenol
- Florol [Czech]
- Benzene, 1-ethyl-2-hydroxy-
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 355O0P4JU7
- DSSTox_CID_2479
- DSSTox_RID_76599
- DSSTox_GSID_22479
- 2-ethyl phenol
- o-Hydroxyethylbenz
- 2-Ethylphenol (ACI)
- Phenol, o-ethyl- (8CI)
- NSC 10112
-
- MDL: MFCD00002249
- Inchi: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
- Chave InChI: IXQGCWUGDFDQMF-UHFFFAOYSA-N
- SMILES: OC1C(CC)=CC=CC=1
- BRN: 1099397
Propriedades Computadas
- Massa Exacta: 122.07300
- Massa monoisotópica: 122.073165
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 80.6
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 2.5
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Cor/Forma: 无色液体。有苯酚气味。
- Densidade: 1.037 g/mL at 25 °C(lit.)
- Ponto de Fusão: −18 °C (lit.)
- Ponto de ebulição: 195-197 °C(lit.)
- Ponto de Flash: 华氏:172.4 °F
摄氏:78 °C - Índice de Refracção: n20/D 1.536(lit.)
- Coeficiente de partição da água: 不溶
- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 20.23000
- LogP: 1.95460
- Merck: 3839
- Solubilidade: 易溶于乙醇、醚、苯、冰乙酸,几乎不溶于水。冷却至-30℃时,能析出亚稳性结晶。
- Sensibilidade: 对空气及光敏感
2-Ethylphenol Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Danger
- Declaração de perigo: H302-H315-H318-H335
- Declaração de Advertência: P261-P280-P305 + P351 + P338
- Número de transporte de matérias perigosas:UN 3145 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 22-37/38-41
- Instrução de Segurança: S36/37/39-S45-S26
- CÓDIGOS DA MARCA F FLUKA:8
- RTECS:SL4025000
-
Identificação dos materiais perigosos:
- Classe de Perigo:8
- PackingGroup:III
- TSCA:Yes
- Termo de segurança:8
- Grupo de Embalagem:III
- Frases de Risco:R20/21/22; R34
2-Ethylphenol Dados aduaneiros
- CÓDIGO SH:29071900
- Dados aduaneiros:
中国海关编码:
2907199090概述:
2907199090 其他一元酚. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Ethylphenol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-100ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 100ml |
¥516.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-25ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 25ml |
¥176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-500ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 500ml |
¥2073.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-5ml |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 5ml |
¥44.90 | 2023-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-5G |
2-Ethylphenol |
90-00-6 | 5g |
¥266.14 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-25G |
2-Ethylphenol |
90-00-6 | 25g |
¥829.44 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-100G |
2-Ethylphenol |
90-00-6 | 100g |
¥1797.38 | 2023-11-09 | ||
| TRC | E925965-1g |
2-Ethylphenol |
90-00-6 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | E925965-5g |
2-Ethylphenol |
90-00-6 | 5g |
$69.00 | 2023-05-18 | ||
| TRC | E925965-10g |
2-Ethylphenol |
90-00-6 | 10g |
$87.00 | 2023-05-18 |
2-Ethylphenol Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referência
- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt
Referência
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Referência
- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39
Método de produção 5
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referência
- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780
Método de produção 7
Condições de reacção
1.1 Reagents: Water Catalysts: Palladium ; 14 h, 4000.0 - 5000.0 kPa, 250 °C
Referência
- Palladium-catalyzed decarboxylation and decarbonylation under hydrothermal conditions: decarboxylative deuteration, Organic Letters, 2004, 6(12), 2071-2073
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,
Método de produção 9
Condições de reacção
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Referência
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
Método de produção 10
Condições de reacção
1.1 250 h
Referência
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referência
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Referência
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512
Método de produção 15
Condições de reacção
1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
Referência
- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Organolithium reagents from alkyl phenyl ethers, Tetrahedron Letters, 1998, 39(42), 7759-7762
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium borohydride
Referência
- Reduction of o-acylphenols through ethyl o-acylphenylcarbonates to o-alkylphenols with sodium borohydride, Chemical & Pharmaceutical Bulletin, 1979, 27(6), 1490-4
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Referência
- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678
Método de produção 20
Condições de reacção
1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065
Método de produção 21
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux
Referência
- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539
Método de produção 22
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide , Water
Referência
- Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters, Chemical Research in Chinese Universities, 1999, 15(2), 182-187
2-Ethylphenol Raw materials
2-Ethylphenol Preparation Products
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Methylstyrene (611-15-4)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Anisole (100-66-3)
- Cyclopentanone (120-92-3)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- o-Cymene (527-84-4)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
2-Ethylphenol Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:90-00-6)Ethyl phenol
Número da Ordem:sfd21801
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:39
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:90-00-6)2-Ethylphenol
Número da Ordem:A1207376
Estado das existências:in Stock
Quantidade:500ml
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:46
Preço ($):266.0
E- mail:sales@amadischem.com
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
(CAS:90-00-6)
Número da Ordem:SDF378;SFD382
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 27 November 2024 14:57
Preço ($):
E- mail:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:90-00-6)2-Ethylphenol
Número da Ordem:LE11559
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:05
Preço ($):discuss personally
E- mail:18501500038@163.com
2-Ethylphenol Literatura Relacionada
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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